molecular formula C24H20N4O4S3 B2551988 N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-45-0

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2551988
CAS No.: 476355-45-0
M. Wt: 524.63
InChI Key: QHGKFKFJYSDSDD-UHFFFAOYSA-N
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Description

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (CAS 476355-45-0) is a synthetic bis-heterocyclic compound with a molecular formula of C24H20N4O4S3 and a molecular weight of 524.635 g/mol . This reagent features a central thiophene-2,5-dicarboxamide core symmetrically linked to two 6-ethoxybenzothiazole units, a structural motif of significant interest in medicinal and agrochemical research. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties . This specific bis-heterocyclic architecture aligns with the molecular hybridization strategy, a modern approach to designing new bioactive molecules by combining distinct pharmacophores to create compounds with enhanced or novel activities . Researchers are exploring such complex structures for their potential to interact with multiple biological targets. Benzothiazole derivatives have demonstrated a wide range of biological activities, including potent antitumor, antimicrobial, and anti-tubercular effects . Furthermore, analogous compounds containing thiazole and thiophene rings are actively investigated for their fungicidal properties, indicating potential applications in developing new agrochemicals to combat resistant plant pathogens . This compound is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and its potential in various experimental models.

Properties

IUPAC Name

2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGKFKFJYSDSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with thiophene-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Key Features
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide (Target) Thiophene 6-ethoxybenzothiazole Ethoxy groups improve solubility; benzothiazole enhances π-stacking.
N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide (1) Pyrrole 6-methylpyridine, 3,4-diphenyl Pyrrole core with pyridine arms; selective for H₂PO₄⁻ .
N2,N5-bis(7-methyl-1,8-naphthyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide (2) Pyrrole 7-methyl-1,8-naphthyridine Larger naphthyridine substituents; moderate binding with BF₄⁻ and CH₃CO₂⁻ .
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid Benzothiazole Ethoxy, thioether linkage Ethoxybenzothiazole with a flexible thioether chain; no anion-binding data .

Functional Comparisons

  • Anion Binding: Compound 1 (pyrrole-based) exhibits high selectivity for H₂PO₄⁻ (ΔG = −23.0 kJ·mol⁻¹) but weak affinity for CH₃CO₂⁻ (ΔG = −8.5 kJ·mol⁻¹) . The target compound’s thiophene core and benzothiazole arms may alter anion selectivity. Thiophene’s lower basicity compared to pyrrole could reduce hydrogen-bonding strength, while benzothiazole’s electron-withdrawing nature might enhance π-π interactions with planar anions like NO₃⁻. Computational studies (B3LYP/6-31G(d,p)) on 1 revealed discrepancies between theoretical and experimental binding energies for CH₃CO₂⁻ and H₂PO₄⁻, suggesting steric or solvation effects . Similar methods could predict the target compound’s behavior.
  • Synthetic Routes: Compound 1 was synthesized via condensation of pyrrole-2,5-dicarbonyl dichloride with 2-amino-6-methylpyridine . The target compound could follow analogous routes, substituting pyrrole with thiophene-2,5-dicarbonyl dichloride and using 2-amino-6-ethoxybenzothiazole. Evidence from 2-[(6-ethoxybenzothiazol-2-yl)thio]pentanoic acid supports the feasibility of ethoxybenzothiazole synthesis .
  • Biological Activity: Thiophene-2,5-dicarboxamide derivatives (e.g., N2,N5-bis(1E-ethylidene)thiophene-2,5-dicarbohydrazide) show antiproliferative effects against breast cancer cells, attributed to thiophene’s planar structure and carbohydrazide’s hydrogen-bonding capacity . The target compound’s benzothiazole groups, known for antimicrobial and antitumor activity, may further enhance bioactivity .

Electronic and Solubility Properties

  • The ethoxy groups in the target compound likely increase solubility in polar solvents compared to methyl-substituted analogues (e.g., 1 ).

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